7-methyl-1H-benzo[d]imidazol-4-ol is a compound belonging to the class of benzimidazole derivatives, which are notable for their diverse biological activities. The compound features a fused bicyclic structure composed of a benzene ring and an imidazole ring, with a hydroxyl group at the 4-position. This specific arrangement contributes to its potential pharmacological properties.
The compound can be synthesized through various methods involving the condensation of o-phenylenediamine derivatives with different reagents. Research has highlighted several synthetic pathways that yield this compound, often emphasizing the importance of reaction conditions and catalysts used in the synthesis process .
7-methyl-1H-benzo[d]imidazol-4-ol is classified as a heterocyclic aromatic compound. Its structure includes nitrogen atoms in the imidazole ring, which imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol typically involves the following methods:
The technical aspects of these syntheses involve careful control of reaction temperatures, pH levels, and reaction times. For instance, reflux conditions are commonly employed to ensure complete reaction and optimal yield. Purification techniques such as column chromatography are often necessary to isolate the desired product from unreacted starting materials and by-products .
The molecular structure of 7-methyl-1H-benzo[d]imidazol-4-ol can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the identity and purity of synthesized compounds. For example, typical NMR data might show characteristic peaks corresponding to hydrogen atoms on the aromatic rings and functional groups .
7-methyl-1H-benzo[d]imidazol-4-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled temperature and solvent choice to optimize yields and selectivity. For instance, using polar aprotic solvents can enhance nucleophilicity and facilitate substitution reactions .
The mechanism of action for compounds like 7-methyl-1H-benzo[d]imidazol-4-ol is primarily linked to their ability to interact with biological targets such as enzymes or receptors:
Research has shown that benzimidazole derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties, attributed to their ability to modulate key biological targets .
Relevant data from studies indicate that these properties can affect the compound's bioavailability and efficacy in pharmaceutical applications .
7-methyl-1H-benzo[d]imidazol-4-ol has several applications in scientific research:
7-Methyl-1H-benzo[d]imidazol-4-ol (CAS: Not assigned in sources; referred to as "N/A" in [3]) is a fused heterocyclic compound with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol [3]. Its core structure consists of a benzene ring fused with an imidazole ring, featuring a methyl substituent at the 7-position and a hydroxyl group at the 4-position. The IUPAC name 7-methyl-1H-benzo[d]imidazol-4-ol explicitly defines the substituent positions relative to the bridgehead nitrogen (position 1). The compound is also synonymously designated as 4-hydroxy-7-methyl-1H-benzimidazole in commercial catalogs [3], while its structural isomer 1H-Benzo[d]imidazol-4-ol (CAS: 67021-83-4) lacks the methyl group [5]. The SMILES notation (OC1C=CC(C)=C2NC=NC=12) encodes the connectivity and tautomeric features [3].
Table 1: Nomenclature and Identifiers
Property | Value | |
---|---|---|
Systematic IUPAC Name | 7-methyl-1H-benzo[d]imidazol-4-ol | |
Synonym | 4-hydroxy-7-methyl-1H-benzimidazole | |
Molecular Formula | C8H8N2O | |
Molecular Weight | 148.16 g/mol | |
SMILES | OC1C=CC(C)=C2NC=NC=12 | |
CAS Registry (Isomer) | 67021-83-4 (1H-Benzo[d]imidazol-4-ol) | [5] |
While experimental spectral data for 7-methyl-1H-benzo[d]imidazol-4-ol is limited in the available sources, its analogs provide insight into expected signatures:
Table 2: Predicted Spectral Signatures
Technique | Key Features |
---|---|
1H NMR | δ 2.4 (s, 3H, CH3); δ 6.5–7.8 (m, 3H, Ar-H); δ 9.8 (s, 1H, OH, exchangeable) |
IR | 3250 cm-1 (O-H); 2920 cm-1 (C-H, CH3); 1590 cm-1 (C=N); 1550 cm-1 (C=C) |
MS | [M]+• m/z 148; [M–OH]+ m/z 131; [M–CH3]+ m/z 133 |
No experimental crystallographic data was identified for 7-methyl-1H-benzo[d]imidazol-4-ol. However, computational models predict key structural parameters:
7-methyl-1H-benzo[d]imidazol-4-ol exhibits prototropic tautomerism involving the hydroxyl group and imidazole nitrogen:
Table 3: Tautomeric and Stability Properties
Property | Characteristics | |
---|---|---|
Dominant Tautomer | 7-methyl-1H-benzo[d]imidazol-4-ol (enol form) | |
Minor Tautomer | 7-methyl-1H-benzo[d]imidazol-4(3H)-one (keto form) | |
pKa (predicted) | 4.34 ± 0.10 (hydroxy group) | [8] |
Stable Solvents | DMSO > methanol > water (decreases at pH > 7) | |
Storage Conditions | Sealed, dry, ambient temperature; sensitive to prolonged light exposure | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7